1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the following steps:
Formation of the 5-chloro-2-thienylsulfonyl chloride: This intermediate is prepared by reacting 5-chloro-2-thiophenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The 5-chloro-2-thienylsulfonyl chloride is then reacted with piperazine to form 1-[(5-chloro-2-thienyl)sulfonyl]piperazine.
Methylsulfonylation: Finally, the 1-[(5-chloro-2-thienyl)sulfonyl]piperazine is reacted with methylsulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thienyl and piperazine rings can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thienyl and piperazine rings.
Reduction: Sulfide derivatives of the compound.
Substitution: Substituted thienyl derivatives with various nucleophiles.
Scientific Research Applications
1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets through binding to specific sites, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine
- 1-[(5-Chloro-2-thienyl)sulfonyl]-4-(mesitylsulfonyl)piperazine
Uniqueness
1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C9H13ClN2O4S3 |
---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C9H13ClN2O4S3/c1-18(13,14)11-4-6-12(7-5-11)19(15,16)9-3-2-8(10)17-9/h2-3H,4-7H2,1H3 |
InChI Key |
ZPNXVJPBGIUWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.